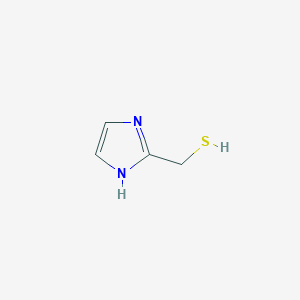
1H-Imidazole-2-methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-methanethiol, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2S and its molecular weight is 114.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 1H-Imidazole-2-methanethiol
The synthesis of this compound typically involves the reaction of imidazole derivatives with thiol compounds. Various methods have been developed to enhance yield and purity, including:
- Direct Thiolation : This method involves the direct reaction of imidazole with a thiol under controlled conditions.
- Functionalization : Modifying existing imidazole structures to introduce thiol groups has also been explored, enhancing the compound's reactivity and potential applications.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research has shown that imidazole derivatives can act as effective inhibitors against various pathogens. For instance:
- Antifungal Properties : Compounds derived from imidazole have demonstrated effectiveness against fungal infections, with some derivatives showing activity comparable to established antifungal agents like Bifonazole .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial effects, showing potential against resistant strains of bacteria .
Anticancer Applications
The imidazole scaffold is well-recognized for its role in anticancer drug design. Studies have indicated that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Imidazole compounds have been linked to the inhibition of key enzymes involved in cancer cell metabolism, leading to apoptosis in affected cells .
- Clinical Trials : Some imidazole derivatives have progressed to clinical trials, showcasing their potential in treating various cancers, including breast and lung cancer .
Drug Development
The versatility of this compound makes it an attractive candidate for drug development:
- Drug Design : Its unique chemical structure allows for modifications that can enhance bioactivity and reduce toxicity. The compound's ability to form complexes with metal ions further expands its utility in drug formulation .
- Supramolecular Chemistry : Recent research has focused on developing supramolecular systems based on imidazole derivatives, which can improve drug delivery mechanisms and efficacy .
Case Study 1: Anticancer Efficacy
A study evaluating various imidazole derivatives found that specific modifications to this compound resulted in compounds with significantly lower IC50 values against MCF-7 breast cancer cells. These modifications enhanced the compound's interaction with cellular targets involved in tumor growth regulation .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of thirty-four synthesized imidazole-based compounds, several demonstrated potent antimicrobial activity. The results highlighted the potential of this compound as a lead compound for developing new antimicrobial agents targeting both bacterial and fungal infections .
Propiedades
IUPAC Name |
1H-imidazol-2-ylmethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXRXTUXSODUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902469 |
Source


|
| Record name | NoName_1713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













